5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine
描述
属性
IUPAC Name |
5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(14)9-15-13/h2-10H,1H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWGKSYYHCZAJQ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245252 | |
| Record name | 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807885-10-4 | |
| Record name | 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807885-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Bromination of Pyridin-2-amine Derivatives
The initial step involves selective bromination of the pyridin-2-amine ring at the 5-position. Commonly, this is achieved by reacting 2-aminopyridine or its derivatives with brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled temperature to avoid over-bromination or side reactions.
- Typical conditions include mild heating or room temperature reactions in solvents like ethanol or acetonitrile.
- The bromination step yields 5-bromo-pyridin-2-amine intermediates with high regioselectivity.
Nucleophilic Substitution with (1S)-1-Phenylethylamine
The key step is the substitution of the 2-position substituent with the chiral amine, (1S)-1-phenylethylamine, to form the target compound.
- This is often performed by reacting 5-bromo-2-chloropyridine or 5-bromo-2-fluoropyridine intermediates with (1S)-1-phenylethylamine.
- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere at temperatures ranging from 20°C to 80°C.
- Bases like potassium carbonate or triethylamine are used to facilitate the substitution and neutralize the acid by-products.
- Reaction times vary from several hours to overnight to ensure complete conversion.
Purification and Characterization
- The crude product is purified by standard techniques such as extraction, recrystallization, or column chromatography using solvents like ethyl acetate, hexanes, or petroleum ether.
- Characterization is performed using NMR spectroscopy (1H and 13C), mass spectrometry (MS), and chromatographic purity analysis (HPLC or LC-MS).
Representative Experimental Data and Conditions
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Bromination of 2-aminopyridine with NBS | Ethanol | 0–25°C | 1–2 hours | 85–90 | Controlled addition to avoid polybromination |
| 2 | Nucleophilic substitution with (1S)-1-phenylethylamine + K2CO3 | DMF or THF | 25–80°C | 6–18 hours | 70–80 | Inert atmosphere, slow addition of amine |
| 3 | Purification by column chromatography | Ethyl acetate/hexanes | Room temp | — | — | Final product purity >95% by HPLC |
Comparative Analysis of Preparation Routes
| Parameter | Bromination Method | Amination Method | Purification Approach |
|---|---|---|---|
| Reagents | NBS, bromine | (1S)-1-Phenylethylamine, base (K2CO3) | Silica gel chromatography, recrystallization |
| Solvents | Ethanol, acetonitrile | DMF, THF | Ethyl acetate, hexanes |
| Temperature Range | 0–25°C | 25–80°C | Ambient |
| Reaction Time | 1–2 hours | 6–18 hours | — |
| Yield | 85–90% | 70–80% | — |
| Stereochemical Control | N/A (on aromatic ring) | Maintains (1S) configuration of amine | — |
Research Findings and Optimization Notes
- The stereochemical integrity of the (1S)-1-phenylethylamine substituent is retained during the nucleophilic substitution, as confirmed by chiral HPLC and optical rotation measurements.
- Use of polar aprotic solvents like DMF enhances the nucleophilicity of the amine and improves substitution efficiency.
- Potassium carbonate is preferred as a base due to its mildness and ability to neutralize generated acids without causing side reactions.
- Lower reaction temperatures favor selectivity but may require longer reaction times.
- Purification via column chromatography using gradient elution with ethyl acetate and hexanes yields high-purity products suitable for further synthetic applications.
科学研究应用
Chemical Properties and Structure
5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine is characterized by its bromine substitution at the 5-position of the pyridine ring, which is crucial for its biological activity. The compound's structure allows it to interact with various biological targets, particularly in the central nervous system (CNS).
GPR88 Agonism
One of the most significant applications of this compound is its role as a GPR88 agonist. GPR88 is a G protein-coupled receptor implicated in various neurological functions. Research indicates that this compound exhibits potent agonistic activity, making it a candidate for treating disorders related to the GPR88 pathway, such as schizophrenia and depression .
Structure-Activity Relationship Studies
The compound has been extensively studied for its structure-activity relationships. Variations in the molecular structure, such as modifications to the amide bond or substitution patterns on the pyridine ring, have been shown to significantly influence bioactivity. For instance, studies have demonstrated that specific stereochemical configurations at the chiral centers are critical for maintaining efficacy .
Key Findings from SAR Studies:
| Modification | Effect on Activity |
|---|---|
| Reversal of amide bond | Inactive compound |
| Alteration of side chains | Varied potency depending on lipophilicity and solubility |
These findings highlight the importance of molecular design in optimizing therapeutic potential.
Pharmacokinetic Properties
Pharmacokinetic assessments reveal that this compound possesses favorable properties for CNS penetration. Its lipophilicity and polar surface area are within acceptable ranges for drugs targeting the brain, suggesting good blood-brain barrier permeability . However, further optimization may be necessary to enhance solubility and overall bioavailability.
Case Study 1: Neurological Disorders
In a study focusing on GPR88 modulation, researchers utilized this compound to evaluate its effects on behavioral models of anxiety and depression. The results indicated that this compound could significantly reduce anxiety-like behaviors in animal models, supporting its potential as a therapeutic agent for anxiety disorders .
Case Study 2: Drug Development Pipeline
Another investigation explored the compound's role in developing novel pharmacological agents targeting GPR88. Through iterative SAR studies, researchers identified several analogs with enhanced potency and selectivity compared to the original compound, demonstrating its utility as a lead compound in drug discovery .
作用机制
Conclusion
This compound is a compound of great interest due to its unique chemical structure and potential applications in various scientific fields. Its preparation, reactivity, and applications underline its significance in both research and industry.
生物活性
5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a phenylethyl substituent at the nitrogen atom. This structural configuration is critical for its biological activity, influencing interactions with various biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of compounds related to this compound. For instance, derivatives of pyrimidine and related structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The IC50 values for certain derivatives against COX-2 were reported to be as low as 0.04 μmol, indicating potent anti-inflammatory properties comparable to established NSAIDs like celecoxib .
Table 1: IC50 Values of Related Compounds Against COX Enzymes
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| This compound | TBD | TBD |
Structure–Activity Relationships (SAR)
The SAR studies for similar compounds have provided insights into how modifications can enhance biological activity. For example, electron-releasing groups on the pyridine or phenyl rings have been associated with increased potency against COX enzymes . The presence of specific functional groups can also influence binding affinity and selectivity towards different isoforms of COX.
Case Studies and Research Findings
Several case studies have investigated the biological activity of this compound and its analogs:
- In vitro Studies : In a study examining various pyrimidine derivatives, compounds similar to this compound exhibited significant inhibition of inflammatory mediators in RAW264.7 macrophages, demonstrating their potential as therapeutic agents in inflammatory diseases .
- Cancer Therapeutics : The compound has been explored as a potential inhibitor of UNC51-like kinase 1 (ULK1), which plays a role in autophagy and is overexpressed in non-small cell lung cancer (NSCLC). The structure–activity relationship analysis revealed that specific modifications could enhance ULK1 inhibitory activity, suggesting a pathway for developing cancer therapeutics .
- Docking Studies : Molecular docking studies have provided insights into the binding interactions between this compound and its targets, elucidating the importance of hydrogen bonding and hydrophobic interactions in determining its efficacy .
化学反应分析
Substitution Reactions
The bromine atom at the pyridine C5 position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Reaction outcomes depend on the nucleophile's strength and solvent system:
Key Observations :
-
Reactions proceed via a two-step mechanism: deprotonation of the pyridine ring followed by nucleophilic attack.
-
Steric hindrance from the (1S)-phenylethyl group slows substitution compared to non-chiral analogs .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling for biaryl synthesis:
| Reaction Type | Catalyst System | Conditions | Application | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, H₂O/EtOH | 90°C, 6 hr | Aryl-aryl bond formation | 82% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 110°C, 18 hr | C–N bond coupling | 73% |
Notable Example :
Suzuki coupling with phenylboronic acid produces chiral 5-arylpyridine derivatives used in kinase inhibitor development .
Oxidation and Reduction
The pyridine ring and substituents undergo redox transformations:
Mechanistic Insight :
-
N-Oxidation occurs regioselectively at the pyridine nitrogen, enhancing hydrogen-bonding capacity for biological targets.
Stereochemical Influences
The (1S)-phenylethyl group induces enantioselective outcomes in reactions:
| Reaction | Stereochemical Outcome | ee (%) | Rationale | Source |
|---|---|---|---|---|
| Asymmetric alkylation | R-configuration favored | 92 | Chiral auxiliary directs attack | |
| Enzymatic resolution | S-enantiomer retained | >99 | Substrate specificity |
Critical Data :
相似化合物的比较
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Differences
Key Observations :
- Electrophilic Reactivity : Bromine in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas nitro groups (as in ) favor reduction or nucleophilic substitution.
- Chirality : The (S)-configuration in the target compound may confer stereoselective biological activity, unlike achiral analogs like 5-bromo-N-(4-methoxyphenyl)pyridin-2-amine ().
Key Observations :
- Reductive Amination : Used for benzylamine derivatives (), offering high yields but requiring stoichiometric reductants.
- Copper-Catalyzed Arylation : Efficient for aryl amines (e.g., ), advantageous for scalability and mild conditions.
- Chiral Synthesis : The absence of explicit synthetic details for the target compound suggests a need for enantioselective methods, such as asymmetric catalysis or chiral resolution.
Structural and Spectroscopic Insights
- Crystal Packing : In 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, centrosymmetric dimers form via N–H···N hydrogen bonds (2.50 Å), stabilizing the lattice . The pyridine ring is planar (RMSD = 0.0071 Å in ), while the methylamine group in 5-bromo-N-methylpyrimidin-2-amine deviates slightly (0.100 Å) .
- Spectroscopy :
常见问题
Basic Research Questions
What are the optimal synthetic routes for 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves bromination of pyridine derivatives followed by stereoselective N-alkylation. For example:
- Bromination: Reacting 2-aminopyridine with brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to introduce the bromine atom at the 5th position .
- N-Alkylation: Using (1S)-1-phenylethylamine and a coupling agent (e.g., NaBH₃CN or K₂CO₃) in polar aprotic solvents (DMF or THF) at reflux conditions (60–80°C) to achieve enantiomeric purity .
Key Considerations: Optimize molar ratios (1:1.2 for amine:pyridine), monitor reaction progress via TLC/HPLC, and purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the (S)-enantiomer .
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C-NMR (CDCl₃ or DMSO-d₆) identifies substituent positions (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 4.5 ppm for chiral center protons) .
- X-Ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H···N interactions) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., m/z 291.05 [M+H]⁺) .
How is the compound’s preliminary biological activity assessed in academic settings?
Methodological Answer:
- In Vitro Assays: Screen against bacterial/fungal strains (MIC values via broth microdilution) or cancer cell lines (IC₅₀ via MTT assay) .
- Enantiomer-Specific Activity: Compare (S)- and (R)-enantiomers using chiral HPLC-separated samples to evaluate stereochemical influence on bioactivity .
Advanced Research Questions
How do enantiomer-specific structural features influence molecular interactions with biological targets?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock to model interactions between the (S)-enantiomer and target proteins (e.g., kinases or GPCRs). Focus on hydrophobic pockets accommodating the phenylethyl group .
- Binding Assays: Surface plasmon resonance (SPR) or ITC quantifies affinity differences between enantiomers (e.g., ΔG values for (S)-enantiomer binding) .
How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .
- Validate Purity: Use chiral HPLC to confirm enantiomeric excess (>98%) and rule out impurities as confounding factors .
- Meta-Analysis: Cross-reference data with structural analogs (e.g., 5-bromo-N-methylpyrimidin-2-amine) to identify structure-activity trends .
What computational tools predict retrosynthetic pathways or metabolic stability for this compound?
Methodological Answer:
- Retrosynthesis: Leverage AI tools (e.g., Chematica or ASKCOS) with databases like Reaxys to propose feasible routes .
- ADME Prediction: SwissADME or ADMETLab2.0 estimates metabolic sites (e.g., CYP450 oxidation of the pyridine ring) and bioavailability .
What strategies mitigate toxicity risks during in vivo studies?
Methodological Answer:
- Acute Toxicity Screening: Dose rodents (e.g., 50–200 mg/kg) and monitor hematological/histopathological changes .
- Prodrug Design: Modify the amine group with biodegradable esters to reduce renal toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
